Safingol

Description

Properties

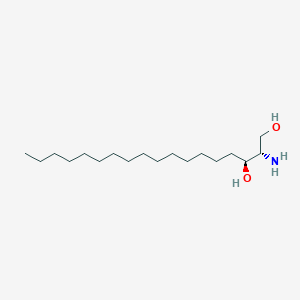

IUPAC Name |

(2S,3S)-2-aminooctadecane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKJDMGTUTTYMP-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045768 | |

| Record name | Safingol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15639-50-6, 3102-56-5 | |

| Record name | Safingol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15639-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Safingol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015639506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Safingol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11924 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SAFINGOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=714503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Safingol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Octadecanediol, 2-amino-, (2R,3S)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAFINGOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OWA98U788S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Safingol's Mechanism of Action in Autophagy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Safingol (L-threo-sphinganine), a synthetic stereoisomer of endogenous sphinganine, has demonstrated potent anti-cancer activity by inducing a non-apoptotic form of cell death known as autophagy. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound-induced autophagy, focusing on its direct inhibitory effects on key signaling pathways. Contrary to initial hypotheses, this compound's primary mechanism is independent of its role as a sphingosine (B13886) kinase inhibitor or its ability to modulate endogenous ceramide levels. Instead, it orchestrates autophagy through a dual inhibition of Protein Kinase C (PKC) and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade. Furthermore, evidence suggests a role for reactive oxygen species (ROS) in mediating this compound-induced autophagy, presenting a multifaceted mechanism of action. This document consolidates key findings, presents quantitative data in a structured format, details experimental protocols, and provides visual representations of the signaling pathways involved.

Core Mechanism: Dual Inhibition of PKC and PI3K/Akt/mTOR Pathways

This compound's principal mechanism for inducing autophagy in solid tumor cells lies in its ability to concurrently inhibit two critical cell survival pathways: the Protein Kinase C (PKC) family and the PI3K/Akt/mTOR pathway.[1][2][3] This dual inhibition disrupts the normal cellular processes that suppress autophagy, leading to its robust activation.

Inhibition of Protein Kinase C (PKC)

This compound acts as a direct inhibitor of several PKC isoforms, most notably PKCδ and PKCε.[1][2] PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including proliferation and survival.[4] By inhibiting these specific isoforms, this compound disrupts downstream signaling that normally represses autophagy. Studies have shown that siRNA-mediated knockdown of PKCδ and PKCε can independently induce autophagy, although to a lesser extent than this compound alone, highlighting the importance of targeting these specific isoforms.[1][2]

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and a potent inhibitor of autophagy.[5] this compound has been shown to inhibit the phosphorylation of key components of this pathway, including Akt, p70S6 kinase (p70S6K), and ribosomal protein S6 (rS6).[1][2][3] The mechanistic target of rapamycin (B549165) (mTOR), a serine/threonine kinase, is a key component of this pathway and a master regulator of autophagy.[6] Activated mTOR complex 1 (mTORC1) suppresses autophagy by phosphorylating and inactivating key autophagy-initiating proteins like ULK1 and ATG13.[5][6] By inhibiting the upstream components of this pathway, this compound effectively leads to the de-inhibition of mTOR, thereby promoting the initiation of autophagy.

Synergy of Dual Inhibition

Crucially, the potent induction of autophagy by this compound is a result of the synergistic effect of inhibiting both the PKC and PI3K/Akt/mTOR pathways.[1][2] Experiments have demonstrated that inhibiting either pathway alone with specific inhibitors (e.g., LY294002 for PI3K) or siRNA for PKC isoforms induces a moderate level of autophagy.[1][2] However, the simultaneous inhibition of both pathways results in a level of autophagy comparable to that induced by this compound, indicating that both events are necessary for its full effect.[1][2][3]

Alternative Mechanism: Role of Reactive Oxygen Species (ROS)

An additional mechanism contributing to this compound-induced autophagy involves the generation of reactive oxygen species (ROS).[7][8]

ROS as a Trigger for Autophagy

This compound treatment has been shown to induce a time- and concentration-dependent increase in intracellular ROS levels.[7] This oxidative stress is believed to be a primary trigger for the subsequent autophagic response. The scavenging of ROS with antioxidants like N-acetyl-L-cysteine (NAC) was found to prevent the induction of autophagy and reverse this compound-induced cell death, confirming the critical role of ROS in this process.[7][8]

Autophagy as a Pro-Survival Response to ROS

In the context of ROS-induced damage, autophagy appears to function as a cytoprotective or cell repair mechanism.[7][8] By sequestering and degrading damaged organelles and proteins resulting from oxidative stress, autophagy helps to mitigate cellular damage. This is supported by findings where the inhibition of autophagy using agents like 3-methyladenine (B1666300) (3-MA) or bafilomycin A1 significantly enhanced this compound-induced cell death.[7][8]

Involvement of Bcl-2 Family Proteins and AMPK

The ROS-mediated autophagy induced by this compound may also be regulated by Bcl-2 family proteins, with evidence pointing towards the involvement of Bcl-xL and Bax.[7][8] Furthermore, this compound treatment has been associated with an increase in the phosphorylation of AMP-activated protein kinase (AMPK), a key energy sensor in the cell that can activate autophagy, in part by inhibiting mTORC1.[7][8]

Independence from Endogenous Sphingolipid Modulation

Initial investigations into this compound's mechanism of action considered its potential to alter the balance of endogenous sphingolipids, particularly by inhibiting sphingosine kinase and leading to an accumulation of ceramide, a known inducer of autophagy.[9][10] However, extensive lipidomic analysis has demonstrated that this compound-induced autophagy occurs without significant changes in the levels of ceramide, dihydroceramide, or sphingosine-1-phosphate.[1][2][3] Furthermore, inhibiting ceramide synthesis with fumonisin B1 did not reverse this compound's autophagic effects, definitively establishing that this mechanism is independent of endogenous sphingolipid modulation.[9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating this compound-induced autophagy.

Table 1: Effect of this compound on Autophagy Induction in HCT-116 Colon Cancer Cells

| Treatment | Concentration | Percentage of Autophagic Cells | Reference |

| Untreated Control | - | 3% | [9] |

| This compound | 12 µM | 17 ± 2% | [9] |

| This compound + Cisplatin | 12 µM + 10 µM | 27 ± 3% | [9] |

| This compound + SN-38 | 12 µM + 50 nM | 47 ± 4% | [9] |

Table 2: Effect of PKC and PI3K Pathway Inhibition on Autophagy in HCT-116 Cells

| Treatment | Condition | Percentage of Autophagic Cells | Reference |

| Control | - | ~5% | [1] |

| This compound | 12 µM | ~23% | [1] |

| PKCδ siRNA | - | 7 ± 2% | [1] |

| PKCε siRNA | - | 13 ± 5% | [1] |

| LY294002 (PI3K inhibitor) | - | ~10% | [3] |

| PKCε siRNA + LY294002 | - | Comparable to this compound | [1][2] |

Key Experimental Protocols

This section outlines the methodologies used in the pivotal experiments that elucidated this compound's mechanism of action in autophagy.

Assessment of Autophagy

-

Acridine (B1665455) Orange Staining for Acidic Vesicular Organelles (AVOs): Cells are stained with acridine orange, a lysosomotropic dye that fluoresces red in acidic compartments (like autolysosomes) and green in the cytoplasm and nucleus. The accumulation of AVOs, indicative of autophagy, is quantified by flow cytometry.[1][9]

-

LC3 Immunoblotting: The conversion of the cytosolic form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy. This is assessed by Western blotting, where an increase in the LC3-II band indicates autophagy induction.[1][7]

-

Electron Microscopy: Transmission electron microscopy is used to directly visualize the formation of double-membraned autophagosomes and autolysosomes within the cytoplasm of treated cells.[1][3]

Inhibition of Autophagy

-

3-Methyladenine (3-MA): A widely used inhibitor of autophagy that blocks the activity of class III PI3K, an essential component for the initiation of autophagosome formation.[8][9]

-

Bafilomycin A1: An inhibitor of the vacuolar H+-ATPase that prevents the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes.[7][8]

Analysis of Signaling Pathways

-

Western Blotting for Phosphorylated Proteins: The activation state of signaling pathways is assessed by immunoblotting with antibodies specific to the phosphorylated forms of key proteins such as Akt, p70S6K, and rS6.[1][2]

-

siRNA-mediated Gene Silencing: Small interfering RNAs (siRNAs) are used to specifically knock down the expression of target proteins, such as PKCδ and PKCε, to determine their individual roles in this compound-induced autophagy.[1][2]

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental logic described in this guide.

Caption: this compound's dual inhibition of PKC and PI3K/Akt/mTOR pathways.

Caption: ROS-mediated induction of cytoprotective autophagy by this compound.

Caption: General experimental workflow for assessing this compound-induced autophagy.

Conclusion and Future Directions

This compound induces autophagy in cancer cells through a well-defined, dual-inhibitory mechanism targeting the PKC and PI3K/Akt/mTOR pathways, independent of its effects on endogenous sphingolipid metabolism. An additional layer of complexity is added by the involvement of ROS, which can trigger a cytoprotective autophagic response. This in-depth understanding of this compound's mechanism of action is crucial for its continued development as a therapeutic agent. Future research should focus on further elucidating the interplay between the dual-inhibition and ROS-mediated pathways, identifying potential biomarkers to predict patient response, and exploring rational combination therapies that could potentiate this compound's anti-cancer efficacy by modulating the autophagic response. The unique ability of this compound to induce a non-apoptotic form of cell death makes it a promising candidate for overcoming resistance to conventional apoptosis-inducing chemotherapeutics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protein Kinase C Isozymes and Autophagy during Neurodegenerative Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Suffruticosol C-Mediated Autophagy and Cell Cycle Arrest via Inhibition of mTORC1 Signaling | MDPI [mdpi.com]

- 7. The role of reactive oxygen species and autophagy in this compound-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of reactive oxygen species and autophagy in this compound-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Regulation of autophagy by sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

Safingol: A Comprehensive Technical Guide to its Function as a Protein Kinase C Inhibator

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to the transduction of signals governing a myriad of cellular processes, including proliferation, differentiation, apoptosis, and invasion.[1] Given their significant role in cellular regulation, aberrant PKC activity has been implicated in the pathophysiology of numerous diseases, most notably cancer, rendering them a compelling target for therapeutic intervention.[1] Safingol, also known as L-threo-dihydrosphingosine or sphinganine, is a saturated derivative of sphingosine (B13886) that has emerged as a potent inhibitor of Protein Kinase C.[2] This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action, inhibitory activity, and its effects on cellular pathways, along with relevant experimental protocols for researchers and drug development professionals.

Chemical and Physical Properties of this compound

This compound is a lysosphingolipid characterized by its specific stereochemical configuration.[3][4] Its fundamental properties are crucial for its biological activity and for its application in experimental settings.

| Property | Value | Reference |

| Chemical Name | (2S,3S)-2-amino-1,3-octadecanediol | [3][5] |

| Synonyms | L-threo-dihydrosphingosine, L-threo-sphinganine, SPC-100270 | [3][6] |

| CAS Number | 15639-50-6 | [3] |

| Chemical Formula | C₁₈H₃₉NO₂ | [3] |

| Molecular Weight | 301.5 g/mol | [3][6] |

| Solubility | Soluble in ethanol (B145695) (0.25 mg/ml) | [3] |

| Physical Form | Solid | |

| InChI | InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18-/m0/s1 | [3] |

Mechanism of Action as a PKC Inhibitor

This compound exerts its inhibitory effect on Protein Kinase C through competitive binding.[2] It specifically targets the regulatory phorbol-binding domain (C1 domain) of PKC.[2][7] This interaction prevents the binding of diacylglycerol (DAG), a crucial endogenous activator of most PKC isoforms. By occupying this site, this compound effectively locks the enzyme in an inactive conformation, thereby preventing the phosphorylation of its downstream substrates.

Quantitative Inhibitory Activity of this compound

While this compound is broadly known as a PKC inhibitor, it also demonstrates inhibitory activity against other kinases, particularly sphingosine kinase (SphK).[3][5] The concentration at which it inhibits 50% of the enzyme's activity (IC50) and its inhibitory constant (Ki) are key parameters for researchers.

| Target Kinase | IC50 / Ki | Cell Line / Conditions | Reference |

| Protein Kinase C (PKC) | IC50: 37.5 µM | Purified rat brain PKC | [7] |

| Protein Kinase C (PKC) | Ki: 33 µM | [5] | |

| Sphingosine Kinase (SphK) | Ki: ~5 µM | [5] |

Cellular Effects of this compound

The inhibition of PKC and other kinases by this compound leads to a cascade of downstream cellular effects, making it a molecule of interest in cancer research. It has been shown to reduce cell viability and induce apoptosis in various cancer cell lines.[8][9] Furthermore, this compound can act synergistically with conventional chemotherapeutic agents, enhancing their anti-cancer efficacy.[9][10]

| Cell Line | Cancer Type | Effect | IC50 / Concentration | Reference |

| SKOV-3 | Ovarian Cancer | Reduced cell viability | 1.4 ± 0.18 µM | [9] |

| H295R | Adrenocortical Carcinoma | Reduced cell viability | 5 µM (52.30% reduction) | [8] |

| JIL-2266 | Adrenocortical Carcinoma | Reduced cell viability | 4 µM (51.96% reduction) | [8] |

| MUC-1 | Adrenocortical Carcinoma | Reduced cell viability | 3 µM (30.38% reduction) | [8] |

| TVBF-7 | Adrenocortical Carcinoma | Reduced cell viability | 8 µM (51.52% reduction) | [8] |

| H295R | Adrenocortical Carcinoma | Increased apoptosis | 7.5 µM (146.73% increase) | [8] |

| JIL-2266 | Adrenocortical Carcinoma | Increased apoptosis | 4 µM (141.6% increase) | [8] |

| MUC-1 | Adrenocortical Carcinoma | Increased apoptosis | 5 µM (38.20% increase) | [8] |

| TVBF-7 | Adrenocortical Carcinoma | Increased apoptosis | 8 µM (250.14% increase) | [8] |

The signaling pathways affected by this compound are complex. By inhibiting PKC, it can modulate pathways such as MAPK and JNK/SAPK.[9] Additionally, as an inhibitor of sphingosine kinase, this compound can alter the balance between the pro-apoptotic molecule ceramide and the pro-survival molecule sphingosine-1-phosphate (S1P), further contributing to its anti-cancer effects.[8][11]

Experimental Protocols

In Vitro PKC Activity Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on PKC activity using a radioactive assay format.

Principle: The assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP to a specific PKC substrate. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of this compound.

Materials:

-

Purified PKC enzyme

-

PKC substrate (e.g., histone H1 or a specific peptide substrate)

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 0.01 mg/mL diacylglycerol)

-

This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)

-

Trichloroacetic acid (TCA) or phosphocellulose paper

-

Scintillation counter and vials

Procedure:

-

Prepare a reaction mixture containing the assay buffer, PKC substrate, and varying concentrations of this compound. Include a control with no inhibitor.

-

Pre-incubate the mixture at 30°C for 5-10 minutes.

-

Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 10-20 minutes.

-

Terminate the reaction by spotting the mixture onto phosphocellulose paper and washing with phosphoric acid or by precipitating the proteins with TCA.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of an MTT assay to determine the effect of this compound on the viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized for spectrophotometric quantification.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound. Include untreated and vehicle-treated controls.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Conclusion

This compound is a valuable research tool for studying the roles of Protein Kinase C and sphingolipid signaling in cellular processes. Its ability to competitively inhibit PKC and modulate the ceramide/S1P rheostat underlies its pro-apoptotic and anti-proliferative effects in cancer cells. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the multifaceted activities of this compound and its potential as a therapeutic agent, particularly in combination with existing chemotherapies. Further investigation into its isoform specificity and in vivo efficacy will be crucial for its future clinical applications.

References

- 1. Protein kinase C: a worthwhile target for anticancer drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Phase I Clinical Trial of this compound in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C18H39NO2 | CID 3058739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. endocrine-abstracts.org [endocrine-abstracts.org]

- 9. Role of reactive oxygen species in the synergistic cytotoxicity of this compound-based combination regimens with conventional chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synergistic effect of the sphingosine kinase inhibitor this compound in combination with 2'-nitroflavone in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cusabio.com [cusabio.com]

A Technical Guide to the Role of Safingol in Sphingolipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sphingolipids are a critical class of lipids that serve not only as structural components of cell membranes but also as bioactive signaling molecules that regulate fundamental cellular processes, including proliferation, apoptosis, and stress responses. The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), often termed the "sphingolipid rheostat," is a key determinant of cell fate. Disruption of this balance is implicated in numerous pathologies, most notably cancer. Safingol (L-threo-dihydrosphingosine), a synthetic stereoisomer of sphinganine, has emerged as a significant pharmacological tool and potential therapeutic agent due to its ability to modulate this critical pathway. This document provides a comprehensive technical overview of this compound's mechanism of action, its metabolic fate, and its effects on cellular signaling, supported by quantitative data and detailed experimental protocols.

Introduction to this compound

This compound, chemically known as (2S,3S)-2-amino-1,3-octadecanediol, is the L-threo enantiomer of dihydrosphingosine (also known as sphinganine)[1][2][3]. As a saturated derivative of sphingosine (B13886), it functions as a potent modulator of sphingolipid metabolism[4]. Its primary pharmacological interest stems from its dual inhibitory action on two key enzyme families: Protein Kinase C (PKC) and Sphingosine Kinases (SphK), particularly SphK1[5][6][7]. By inhibiting these enzymes, this compound directly influences the sphingolipid rheostat, promoting cell death pathways, which makes it an agent of interest for cancer therapy[7][8]. It was the first putative SphK inhibitor to be evaluated in clinical trials for cancer treatment[1][7].

Mechanism of Action

This compound's biological effects are primarily attributed to its direct inhibition of SphK and PKC, which in turn modulates downstream signaling cascades.

Inhibition of Sphingosine Kinase (SphK)

Sphingosine Kinase 1 (SphK1) is the enzyme responsible for phosphorylating sphingosine to produce the pro-proliferative signaling molecule S1P[9]. High levels of SphK1 and S1P are associated with tumor progression, angiogenesis, and resistance to therapy[8][10][11]. This compound acts as a potent competitive inhibitor of SphK1[5][7]. This inhibition blocks the production of S1P, leading to two crucial consequences:

-

An accumulation of its substrate, sphingosine, which can be converted to the pro-apoptotic lipid, ceramide[10].

This shifts the sphingolipid balance towards apoptosis, making cancer cells more susceptible to cell death[7][13].

Inhibition of Protein Kinase C (PKC)

In addition to its effects on SphK, this compound is a known inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases involved in tumorigenesis and cell proliferation[4][13][14]. This compound competitively binds to the regulatory phorbol-binding C1 domain of PKC isoforms[4][15]. Although its inhibitory constant (Ki) for PKC is higher than for SphK, this action contributes to its overall anti-cancer effects[7]. Inhibition of specific PKC isoforms, such as PKCδ and PKCε, has been linked to the induction of autophagy[6].

Modulation of the Sphingolipid Rheostat

The central mechanism of this compound's action is its ability to tip the cellular "sphingolipid rheostat" from survival towards death. By inhibiting SphK1, it simultaneously lowers the concentration of S1P and leads to the accumulation of ceramide precursors[7][13]. This alteration is a critical event that triggers downstream signaling pathways leading to apoptosis and autophagy.

Impact on Downstream Signaling Pathways

This compound's modulation of the sphingolipid rheostat and direct inhibition of PKC lead to the suppression of key pro-survival signaling pathways. Studies have shown that this compound inhibits the phosphorylation of critical components in the PI3K/Akt/mTOR and MAPK (ERK) pathways[6]. The inhibition of these pathways is a direct consequence of reduced S1P signaling and PKC activity, which culminates in the induction of autophagic cell death[6][13].

Metabolic Fate of this compound

Despite its unnatural L-threo stereochemistry, this compound is recognized and processed by enzymes within the sphingolipid metabolic pathway[16]. Upon entering the cell, it is primarily metabolized via two routes:

-

N-acylation : A significant portion of this compound is N-acylated to form L-threo-dihydroceramide. This process is less sensitive to the ceramide synthase inhibitor Fumonisin B1 compared to the acylation of the natural D-erythro-dihydrosphingosine[16].

-

Phosphorylation : A small amount of this compound can be phosphorylated to L-threo-dihydrosphingosine-1-phosphate[17].

The resulting L-threo-dihydroceramide is a poor substrate for dihydroceramide (B1258172) desaturase and thus does not get converted to L-threo-ceramide. Instead, it either accumulates or is further metabolized to L-threo-dihydrosphingomyelin or glucosylated to enter the glycosphingolipid pathway[16]. This metabolic conversion may reduce the cytotoxic potential of this compound itself[16].

Cellular Outcomes and Therapeutic Applications

This compound's modulation of sphingolipid metabolism results in potent anti-cancer effects, primarily through the induction of autophagy and apoptosis, and it has shown significant promise in combination with conventional chemotherapeutics.

Induction of Autophagy and Apoptosis

This compound induces cell death primarily through a non-apoptotic, autophagic mechanism[6][7]. This is characterized by the formation of acidic vacuoles and is driven by the inhibition of the PI3K/Akt/mTOR and PKC signaling pathways[6][18]. However, by promoting the accumulation of ceramide, this compound can also trigger caspase-dependent apoptosis[8][10]. In some cancer cell lines, this compound treatment leads to a significant increase in caspases 3 and 7 activity[9].

Synergism with Chemotherapeutic Agents

While this compound shows limited activity as a single agent in vivo, its major therapeutic potential lies in its ability to potentiate the effects of conventional chemotherapy drugs like cisplatin (B142131), doxorubicin, and mitomycin C[5][7][14]. By increasing ceramide levels and inducing apoptosis, this compound enhances the cytotoxicity of these agents[7][14]. Clinical trials have successfully demonstrated that this compound can be safely administered with cisplatin, achieving target inhibition (downregulation of S1P) and showing promising anti-tumor activity in patients with advanced solid tumors, including adrenocortical carcinoma[1][12][19].

Quantitative Data

The following tables summarize key quantitative parameters related to this compound's activity from preclinical and clinical studies.

Table 1: Inhibitory Constants and In Vitro Efficacy

| Parameter | Target Enzyme/Cell Line | Value | Reference(s) |

|---|---|---|---|

| Ki | Sphingosine Kinase (SphK) | ~5 µM | [7] |

| Ki | Protein Kinase C (PKC) | ~33 µM | [7] |

| IC50 | Sphingosine Kinase 1 (SphK1) | 3-6 µM (as Ki) | [10] |

| Cell Viability | H295R (Adrenocortical Carcinoma) | -52.3% at 5 µM (72h) | [9] |

| Cell Viability | JIL-2266 (Adrenocortical Carcinoma) | -52.0% at 4 µM (72h) | [9] |

| Caspase 3/7 Activity | H295R (Adrenocortical Carcinoma) | +146.7% at 7.5 µM (24h) | [9] |

| Caspase 3/7 Activity | TVBF-7 (Adrenocortical Carcinoma) | +250.1% at 8 µM (24h) |[9] |

Table 2: Clinical Pharmacokinetics and Dosing

| Parameter | Study Details | Value | Reference(s) |

|---|---|---|---|

| Recommended Phase II Dose | In combination with Cisplatin | This compound: 840 mg/m²Cisplatin: 60 mg/m²(every 3 weeks) | [1][5][12] |

| Maximum Tolerated Dose (MTD) | In combination with Cisplatin | 840 mg/m² this compound (120 min infusion) + 60 mg/m² Cisplatin | [12] |

| Dose Range Tested | In combination with Doxorubicin | 15 to 120 mg/m² | |

| Plasma Cmax | At 120 mg/m² dose | 1040 +/- 196 ng/ml |

| Plasma Half-life (t1/2) | At 120 mg/m² dose | 3.97 +/- 2.51 h | |

Key Experimental Protocols

Protocol: Sphingosine Kinase 1 (SphK1) Activity Assay (Radiometric)

This protocol outlines a method to determine the inhibitory effect of this compound on SphK1 activity.[20]

Methodology:

-

Enzyme and Substrate Preparation : Recombinant human SphK1 is used as the enzyme source. The substrate, sphingosine, is prepared in a reaction buffer containing Triton X-100 to form micelles, which facilitates its presentation to the enzyme.

-

Inhibitor Addition : Prepare serial dilutions of this compound in the reaction buffer. Add the inhibitor or a vehicle control to respective reaction tubes.

-

Enzyme Reaction : Add the SphK1 enzyme to the tubes and pre-incubate briefly. Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP. Incubate the reaction at 37°C for a specified time (e.g., 20-30 minutes).

-

Reaction Termination and Lipid Extraction : Stop the reaction by adding an acidic solution (e.g., 1N HCl) followed by a chloroform:methanol mixture. Vortex vigorously and centrifuge to separate the phases. The lipids, including the newly formed [32P]S1P, will be in the lower organic phase.

-

Separation and Quantification : Carefully collect the lower organic phase and dry it under nitrogen. Resuspend the lipid extract in a small volume of chloroform:methanol and spot it onto a silica (B1680970) gel Thin Layer Chromatography (TLC) plate. Develop the TLC plate using an appropriate solvent system (e.g., 1-butanol:acetic acid:water).

-

Data Analysis : Dry the TLC plate and expose it to a phosphor screen or X-ray film to visualize the radiolabeled S1P. Scrape the S1P spots from the plate and quantify the radioactivity using a scintillation counter. Calculate the percentage of SphK1 inhibition for each this compound concentration compared to the vehicle control and determine the IC50 value.

Protocol: Quantification of Cellular Ceramide by LC-MS/MS

This protocol provides a robust method for measuring changes in the levels of different ceramide species in cells following treatment with this compound.[21][22]

Methodology:

-

Cell Culture and Treatment : Plate cells at a desired density and allow them to adhere. Treat the cells with this compound at various concentrations and time points. Include a vehicle-treated control group.

-

Cell Harvesting and Lipid Extraction : After treatment, wash the cells with ice-cold PBS and harvest them. Perform a total lipid extraction using a standard method such as the Bligh and Dyer procedure (chloroform:methanol:water). Spike the sample with an internal standard (e.g., C17:0 ceramide) prior to extraction to control for extraction efficiency and instrument variability[22].

-

Sample Preparation : Dry the lipid extract from the organic phase under a stream of nitrogen. Reconstitute the lipid film in a solvent compatible with the liquid chromatography system (e.g., methanol).

-

Liquid Chromatography (LC) Separation : Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column. Use a gradient elution program with solvents such as methanol, water, and formic acid to separate the different ceramide species based on their acyl chain length and saturation.

-

Tandem Mass Spectrometry (MS/MS) Analysis : The eluent from the LC is directed into the ion source of a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF). Use electrospray ionization (ESI) in positive ion mode.

-

Data Acquisition and Analysis : Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each ceramide species, monitor a specific precursor-to-product ion transition (e.g., for C16:0 ceramide, the transition from its protonated molecule to the sphingoid base fragment). Create a calibration curve using known amounts of ceramide standards. Quantify the amount of each ceramide species in the samples by comparing their peak areas to that of the internal standard and the calibration curve[22].

Conclusion and Future Perspectives

This compound is a pivotal molecule in the study of sphingolipid metabolism, acting as a dual inhibitor of SphK1 and PKC. Its ability to shift the sphingolipid rheostat in favor of cell death by decreasing S1P and increasing ceramide precursors underpins its potent anti-cancer effects. This compound induces cell death through both autophagy and apoptosis and, most promisingly, acts synergistically with conventional chemotherapies. Clinical trials have confirmed its safety profile and demonstrated its potential in treating advanced solid tumors. Future research will likely focus on optimizing combination therapies, exploring its efficacy in a wider range of malignancies, and developing next-generation inhibitors that leverage the mechanistic insights gained from the study of this compound.

References

- 1. A Phase I Clinical Trial of this compound in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Facebook [cancer.gov]

- 5. apexbt.com [apexbt.com]

- 6. This compound (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The Tumorigenic Effect of Sphingosine Kinase 1 and Its Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. endocrine-abstracts.org [endocrine-abstracts.org]

- 10. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synergistic effect of the sphingosine kinase inhibitor this compound in combination with 2'-nitroflavone in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A phase I clinical trial of this compound in combination with cisplatin in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Antineoplastic Agents Targeting Sphingolipid Pathways [frontiersin.org]

- 14. Potentiation of apoptosis by treatment with the protein kinase C-specific inhibitor this compound in mitomycin C-treated gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabolism of the unnatural anticancer lipid this compound, L-threo-dihydrosphingosine, in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. aacrjournals.org [aacrjournals.org]

- 19. ascopubs.org [ascopubs.org]

- 20. benchchem.com [benchchem.com]

- 21. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 22. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of L-threo-sphinganine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-threo-sphinganine, also known by its trivial name safingol, is a synthetic stereoisomer of the naturally occurring D-erythro-sphinganine. As a key structural analog in the vast and complex world of sphingolipids, L-threo-sphinganine has garnered significant attention for its potent biological activities. This technical guide provides an in-depth exploration of the discovery and synthesis of L-threo-sphinganine, offering valuable insights for researchers in sphingolipid chemistry, cell biology, and drug development.

The broader class of sphingolipids was first identified in the late 19th century by Johann Ludwig Wilhelm Thudichum. However, the precise stereochemical elucidation and synthesis of individual sphingoid bases, including the various isomers of sphinganine, were the result of pioneering work by Herbert E. Carter and his colleagues in the 1930s and 1940s. Their research laid the groundwork for understanding the structure and function of these essential lipids and paved the way for the synthesis of analogs like L-threo-sphinganine.

This guide will detail various synthetic approaches to L-threo-sphinganine, presenting quantitative data in a comparative format. Furthermore, it will provide detailed experimental protocols for key synthetic methodologies and illustrate the crucial signaling pathways modulated by this intriguing molecule.

Synthetic Routes to L-threo-sphinganine: A Comparative Analysis

The chemical synthesis of L-threo-sphinganine has been approached through several distinct strategies, each with its own advantages in terms of starting materials, efficiency, and stereocontrol. The following table summarizes quantitative data from three prominent synthetic routes.

| Synthetic Route | Starting Material(s) | Key Reactions | Overall Yield | Diastereoselectivity (threo:erythro) | Enantiomeric Excess (ee) | Reference |

| Nitroaldol (Henry) Reaction | Hexadecanal (B134135), 2-Nitroethanol (B1329411) | Nitroaldol condensation, Catalytic hydrogenation, Chiral resolution | ~18% | >95:5 | >95% | Popa et al., 2005 |

| Biomimetic Synthesis | N-Boc-L-serine methyl ester, Pentadecylmagnesium bromide | Grignard addition, Ketone reduction | ~35% | >92:8 | >95% | Hoffman & Tao, 1998[1] |

| Oxazoline (B21484) Formation & Olefin Metathesis | L-serine | Oxazoline formation, Olefin cross-metathesis, Hydrogenation | Not explicitly stated | Good | High | Tian et al., 2007[2] |

Experimental Protocols

Synthesis via Nitroaldol (Henry) Reaction

This practical, large-scale synthesis involves the condensation of a long-chain aldehyde with nitroethanol, followed by reduction and chiral resolution.

Step 1: Synthesis of dl-threo-2-nitro-1,3-octadecanediol

To a solution of hexadecanal (100 g, 0.416 mol) and 2-nitroethanol (39.5 g, 0.433 mol) in a mixture of pentane (B18724) and diethyl ether, triethylamine (B128534) (4.2 g, 0.0416 mol) is added dropwise at room temperature. The reaction mixture is stirred for 24 hours. The resulting precipitate is filtered, washed with cold pentane, and dried to afford the crude nitroalkanol. Recrystallization from a suitable solvent system (e.g., pentane:diethyl ether) yields dl-threo-2-nitro-1,3-octadecanediol with high diastereoselectivity.

Step 2: Synthesis of dl-threo-sphinganine

dl-threo-2-nitro-1,3-octadecanediol (50 g, 0.151 mol) is dissolved in ethanol (B145695), and 10% Palladium on carbon (5 g) is added. The mixture is hydrogenated under atmospheric pressure of hydrogen at room temperature for 24 hours. The catalyst is removed by filtration through celite, and the filtrate is concentrated under reduced pressure. The residue is recrystallized from ethanol to give dl-threo-sphinganine.

Step 3: Resolution of dl-threo-sphinganine

The racemic dl-threo-sphinganine (20 g, 0.066 mol) is dissolved in hot methanol (B129727), and a solution of L-glutamic acid (4.85 g, 0.033 mol) in hot water is added. The mixture is allowed to cool to room temperature, and the resulting salt is collected by filtration. The salt is recrystallized from a methanol/water mixture to obtain the diastereomerically pure salt of L-threo-sphinganine with L-glutamic acid. The free base is liberated by treatment with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. Evaporation of the solvent yields L-threo-sphinganine.

Biomimetic Synthesis from L-serine

This approach mimics the biological synthesis of sphingoid bases, starting from the amino acid L-serine.

Step 1: Synthesis of N-Boc-3-keto-L-threo-sphinganine

To a solution of N-Boc-L-serine methyl ester (1.0 g, 4.56 mmol) in anhydrous tetrahydrofuran (B95107) (THF) at -78°C is added a solution of pentadecylmagnesium bromide (2.0 equivalents) in THF. The reaction mixture is stirred at -78°C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield N-Boc-3-keto-L-threo-sphinganine.

Step 2: Stereoselective Reduction to N-Boc-L-threo-sphinganine

The N-Boc-3-keto-L-threo-sphinganine (500 mg, 1.14 mmol) is dissolved in methanol and cooled to 0°C. Sodium borohydride (B1222165) (1.2 equivalents) is added portion-wise. The reaction is stirred at 0°C for 1 hour and then quenched by the addition of acetone. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the crude product. Purification by column chromatography affords N-Boc-L-threo-sphinganine.

Step 3: Deprotection to L-threo-sphinganine

N-Boc-L-threo-sphinganine is dissolved in a solution of hydrochloric acid in methanol and stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure to yield L-threo-sphinganine hydrochloride.

Signaling Pathways of L-threo-sphinganine

L-threo-sphinganine (this compound) exerts its biological effects primarily through the inhibition of key signaling kinases, leading to the induction of autophagy, a cellular self-degradation process. The molecule directly inhibits Protein Kinase C (PKC) isoforms and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.[3]

Caption: L-threo-sphinganine's inhibitory action on PKC and the PI3K/Akt/mTOR pathway, leading to autophagy.

The diagram above illustrates how L-threo-sphinganine (this compound) concurrently inhibits both Protein Kinase C (PKC) and the Phosphoinositide 3-kinase (PI3K). The inhibition of PI3K prevents the activation of its downstream effectors, Akt and mTOR. Since mTOR is a negative regulator of autophagy, its inactivation by the this compound-initiated cascade lifts this inhibition, resulting in the induction of autophagy. The direct inhibition of PKC by this compound also contributes to this pro-autophagic effect.

Experimental Workflow for Synthesis

The general workflow for the chemical synthesis of L-threo-sphinganine, regardless of the specific route, follows a series of logical steps designed to build the carbon backbone, introduce the correct stereochemistry, and deprotect the final molecule.

Caption: A generalized experimental workflow for the synthesis of L-threo-sphinganine.

This workflow highlights the critical stages in the synthesis of L-threo-sphinganine. It begins with the selection of appropriate starting materials, followed by the construction of the carbon skeleton. The crucial step is the stereocontrolled introduction of the amino and hydroxyl groups to achieve the desired threo configuration. Purification of the key intermediate is often necessary before the final deprotection steps to yield the target molecule.

Conclusion

L-threo-sphinganine stands as a testament to the power of chemical synthesis in providing access to biologically important molecules and their analogs. The synthetic routes detailed in this guide offer versatile strategies for obtaining this compound, each with its own set of advantages. The understanding of its mechanism of action, through the inhibition of key signaling pathways, opens avenues for its further investigation as a potential therapeutic agent, particularly in the context of diseases where the modulation of autophagy is desirable, such as cancer. This guide serves as a comprehensive resource for researchers aiming to synthesize, study, and potentially exploit the unique properties of L-threo-sphinganine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Stereoselective synthesis of L-threo-sphingosine, L-threo-sphinganine, D-threo-sphingosine, and D-threo-sphinganine via oxazoline formation and olefin cross-metathesis; potent protein kinase C inhibitor analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Safingol on Ceramide Generation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Safingol (L-threo-dihydrosphingosine) is a synthetic sphingolipid analog that has garnered significant interest in oncology for its multifaceted mechanisms of action. Primarily recognized as a competitive inhibitor of sphingosine (B13886) kinase (SphK) and protein kinase C (PKC), this compound's influence on the intricate network of sphingolipid metabolism, particularly its effect on the generation of the pro-apoptotic second messenger ceramide, is a subject of ongoing investigation. This technical guide provides an in-depth analysis of the current understanding of this compound's role in ceramide generation, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. The guide aims to equip researchers, scientists, and drug development professionals with a comprehensive resource to inform further studies and therapeutic strategies involving this compound.

Introduction: The Sphingolipid Rheostat and the Role of this compound

Sphingolipids are a class of bioactive lipids that play critical roles in cell signaling, proliferation, and apoptosis. The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is often referred to as the "sphingolipid rheostat," a key determinant of cell fate.[1] In many cancers, this rheostat is tilted towards S1P, promoting cell growth and resistance to therapy.[2]

This compound, the L-threo stereoisomer of dihydrosphingosine, is a pharmacological agent designed to modulate this balance.[3] Its primary mechanisms of action are the competitive inhibition of two key enzymes:

-

Sphingosine Kinase (SphK): The enzyme responsible for the phosphorylation of sphingosine to S1P.[4][5] By inhibiting SphK, this compound directly reduces the levels of pro-survival S1P.[6]

-

Protein Kinase C (PKC): A family of serine/threonine kinases involved in various cellular processes, including proliferation and survival.[3][7]

The inhibition of these pathways by this compound can lead to cell cycle arrest and apoptosis, making it a promising agent in cancer therapy, often in combination with conventional chemotherapeutics.[7][8]

This compound's Effect on Ceramide Generation: A Complex Picture

The impact of this compound on ceramide levels is not straightforward and appears to be context-dependent, with conflicting reports in the literature. This complexity arises from the multifaceted ways this compound interacts with the sphingolipid metabolic network.

Direct and Indirect Mechanisms of Ceramide Modulation

Two primary hypotheses explain how this compound may influence ceramide generation:

-

Shifting the Sphingolipid Rheostat: By inhibiting SphK, this compound prevents the conversion of sphingosine to S1P. This can lead to an accumulation of sphingosine, which can then be recycled back to ceramide through the action of ceramide synthases (CerS) in the salvage pathway.[9] This shift in the rheostat towards ceramide is a proposed mechanism for this compound's pro-apoptotic effects.

-

Metabolism of this compound to L-threo-dihydroceramide: this compound itself can be acylated by ceramide synthases to form L-threo-dihydroceramide.[4][10] While this is not the natural D-erythro stereoisomer, its accumulation could contribute to the overall pool of dihydroceramides, which are precursors to ceramides (B1148491).

Conflicting Experimental Evidence

Several studies have investigated the effect of this compound on intracellular ceramide levels, with varying results:

-

Increased Ceramide Levels: One study demonstrated a dose-dependent increase in ceramide levels in HCT116 colon cancer cells treated with this compound. A 12 µM concentration of this compound for 24 hours resulted in a twelve-fold increase in ceramide.[11] Another study in MOLT-4 human leukemia cells found that 5 µM this compound for 24 hours increased the formation of endogenous D-erythro-ceramides by 70%.[10] This was attributed to the inhibition of downstream ceramide metabolism to glucosylceramides and sphingomyelins.[10]

-

No Change in Ceramide Levels: In contrast, a separate study, also using HCT-116 cells, reported that this compound did not elevate the levels of endogenous ceramide, sphingosine-1-phosphate, or dihydroceramide.[7] Another report suggested that while this compound treatment leads to an increase in sphingosine and dihydrosphingosine, it does not increase ceramide levels.[5]

This discrepancy highlights the cell-type-specific metabolic pathways and the potential for different experimental conditions to influence the outcome. The metabolism of this compound and its subsequent effects on sphingolipid fluxes are likely key determinants of whether a net increase in ceramide is observed.

Quantitative Data on this compound's Activity

The following tables summarize the available quantitative data on this compound's inhibitory activity and its effect on sphingolipid levels.

Table 1: Inhibitory Activity of this compound

| Target Enzyme | Inhibition Constant (Ki) | IC50 | Cell/System | Reference |

| Sphingosine Kinase (SphK) | ~5 µM | In vitro | [5] | |

| Sphingosine Kinase (SphK1) | 3-6 µM | In vitro | [12] | |

| Protein Kinase C (PKC) | 33 µM | In vitro | [6] |

Table 2: Effect of this compound on Sphingolipid Levels

| Cell Line | This compound Concentration | Duration of Treatment | Change in Ceramide Levels | Change in Other Sphingolipids | Reference |

| HCT116 Colon Cancer | 1-12 µM | 24 hours | Dose-dependent increase (up to 12-fold at 12 µM) | [11] | |

| MOLT-4 Leukemia | 5 µM | 24 hours | 70% increase in D-erythro-ceramides | 40% decrease in glucosylceramides, 35% decrease in sphingomyelins | [10] |

| HCT116 Colon Cancer | Not specified | Not specified | No elevation | No elevation in S1P or dihydroceramide | [7] |

| Human Colon Cancer | 12 µM | Not specified | No increase | Small increases in sphingosine and dihydrosphingosine | [5] |

Signaling Pathways and Experimental Workflows

Signaling Pathways Influenced by this compound

The following diagram illustrates the key signaling pathways affected by this compound, leading to a shift in the sphingolipid rheostat.

Experimental Workflow for Ceramide Quantification

The following diagram outlines a typical workflow for the quantification of intracellular ceramide levels using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Detailed Experimental Protocols

Quantification of Intracellular Ceramide by LC-MS/MS

This protocol is a generalized procedure based on common methodologies.[5][13] Researchers should optimize parameters for their specific cell lines and instrumentation.

Materials:

-

Cultured cells (e.g., HCT116)

-

This compound solution (in appropriate vehicle, e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Methanol (B129727), Chloroform (B151607), Water (HPLC grade)

-

Internal standard (e.g., C17:0 ceramide)

-

C18 reverse-phase HPLC column

-

Triple quadrupole mass spectrometer

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired duration.

-

Cell Harvesting: Aspirate the medium and wash the cells twice with ice-cold PBS. Harvest cells by scraping in PBS and transfer to a glass tube.

-

Lipid Extraction (Bligh-Dyer Method):

-

To the cell suspension, add methanol and chloroform in a ratio that results in a single-phase solution (e.g., 1:2:0.8, water:methanol:chloroform).

-

Add the internal standard.

-

Vortex thoroughly and incubate at room temperature for 30 minutes.

-

Induce phase separation by adding chloroform and water.

-

Centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in the initial mobile phase.

-

Inject the sample onto a C18 reverse-phase column.

-

Elute ceramides using a gradient of mobile phases (e.g., water with formic acid and methanol/acetonitrile with formic acid).

-

Perform detection using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect specific ceramide species and the internal standard.

-

-

Quantification: Generate a standard curve using known concentrations of ceramide standards. Normalize the peak areas of the endogenous ceramides to the peak area of the internal standard and quantify using the standard curve.

In Vitro Sphingosine Kinase Activity Assay

This protocol is a generalized radioactive assay.[12] Non-radioactive, fluorescence-based, or luminescence-based commercial kits are also available.

Materials:

-

Recombinant SphK1 or cell lysate containing SphK activity

-

Sphingosine (substrate)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

-

This compound (inhibitor)

-

Chloroform, Methanol, KCl

-

TLC plates

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, sphingosine, and varying concentrations of this compound or vehicle control.

-

Enzyme Addition: Add the SphK1 enzyme or cell lysate to the reaction mixture.

-

Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).

-

Stop Reaction and Lipid Extraction: Terminate the reaction by adding a mixture of chloroform:methanol. Add KCl and vortex to separate the phases.

-

TLC Separation: Spot the lower organic phase onto a TLC plate and develop the plate using an appropriate solvent system (e.g., chloroform:methanol:acetic acid).

-

Detection and Quantification: Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled S1P. Scrape the corresponding spot from the TLC plate and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of SphK activity relative to the vehicle control for each this compound concentration to determine the IC50 value.

In Vitro Protein Kinase C Activity Assay

This is a generalized protocol; specific conditions may vary depending on the PKC isoform and substrate.[2][14]

Materials:

-

Purified PKC enzyme

-

PKC substrate (e.g., a specific peptide or histone H1)

-

[γ-³²P]ATP

-

PKC assay buffer (containing Tris-HCl, MgCl₂, CaCl₂, phosphatidylserine, and diacylglycerol)

-

This compound (inhibitor)

-

Phosphocellulose paper

-

Phosphoric acid

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the PKC assay buffer, PKC substrate, and varying concentrations of this compound or vehicle control.

-

Enzyme Addition: Add the purified PKC enzyme to the reaction mixture.

-

Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).

-

Stop Reaction: Spot an aliquot of the reaction mixture onto a piece of phosphocellulose paper to stop the reaction.

-

Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the washed phosphocellulose paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the percentage of PKC activity relative to the vehicle control for each this compound concentration to calculate the IC50 value.

Conclusion and Future Perspectives

This compound's impact on ceramide generation is a nuanced process, influenced by the specific cellular context and metabolic wiring. While its primary roles as a SphK and PKC inhibitor are well-established, its ability to be metabolized to L-threo-dihydroceramide and to potentially inhibit downstream ceramide catabolism adds layers of complexity to its mechanism of action. The conflicting reports on its effect on endogenous ceramide levels underscore the need for further research to delineate the precise conditions under which this compound promotes ceramide accumulation.

For drug development professionals, understanding this complexity is crucial for designing rational combination therapies. For instance, combining this compound with agents that directly stimulate de novo ceramide synthesis or inhibit other ceramide-metabolizing enzymes could be a promising strategy to synergistically enhance its anti-cancer efficacy. Future studies should focus on comprehensive sphingolipidomic profiling in various cancer models treated with this compound to provide a clearer picture of its metabolic fate and its global impact on the sphingolipid network. Such insights will be invaluable for optimizing the therapeutic application of this compound and other sphingolipid-targeting drugs.

References

- 1. Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of the unnatural anticancer lipid this compound, L-threo-dihydrosphingosine, in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for screening inhibitors of the fungal sphingolipid-metabolizing enzyme ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A Phase I Clinical Trial of this compound in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A fluorescent assay for ceramide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

In Vitro Biological Activity of Safingol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safingol (L-threo-dihydrosphingosine) is a synthetic analog of the endogenous sphingolipid sphinganine.[1] It has garnered significant interest in cancer research due to its multifaceted biological activities demonstrated in a range of in vitro studies. This technical guide provides a comprehensive overview of the in vitro effects of this compound, focusing on its mechanisms of action, cellular consequences, and the experimental methodologies used to elucidate these properties. The information is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development.

Core Mechanisms of Action

In vitro studies have established this compound as a competitive inhibitor of two key enzyme families: Protein Kinase C (PKC) and Sphingosine (B13886) Kinase (SphK).[2][3]

-

Protein Kinase C (PKC) Inhibition: this compound competitively targets the regulatory phorbol-binding domain of PKC, a family of serine/threonine kinases involved in various cellular processes including proliferation, differentiation, and apoptosis.[3][4] Its inhibitory action on specific PKC isoforms, such as PKCβ-I, PKCδ, and PKCε, has been documented.[1]

-

Sphingosine Kinase (SphK) Inhibition: this compound also acts as a competitive inhibitor of SphK, the enzyme responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P).[2][5] The balance between the pro-apoptotic sphingolipids like ceramide and sphingosine, and the pro-proliferative S1P, often referred to as the "sphingolipid rheostat," is crucial in determining cell fate.[6] By inhibiting SphK, this compound disrupts this balance, leading to an accumulation of pro-apoptotic sphingolipids.[5][7]

Quantitative Analysis of this compound's In Vitro Activity

The potency of this compound as an inhibitor and a cytotoxic agent has been quantified in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Constants (Ki) of this compound

| Target Enzyme | Ki Value | Reference(s) |

| Sphingosine Kinase (SphK) | ~5 µM | [5] |

| Protein Kinase C (PKC) | 33 µM | [5] |

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference(s) |

| SKOV-3 | Ovarian Cancer | 1.4 ± 0.18 µM | 72 h | [8] |

| MDA-MB-231 | Breast Cancer | 1.4 - 6.3 µM | 72 h | [8] |

| JIMT-1 | Breast Cancer | 1.4 - 6.3 µM | 72 h | [8] |

| U937 | Leukemia | 1.4 - 6.3 µM | 72 h | [8] |

| KB | Nasopharynx Cancer | 1.4 - 6.3 µM | 72 h | [8] |

| HCT-116 | Colon Cancer | ~12 µM (viability) | Not Specified | [9] |

| HCT-116 | Colon Cancer | ~14 µM (clonogenic) | Not Specified | [9] |

| H295R | Adrenocortical Carcinoma | 5 µM | 72 h | [10] |

| JIL-2266 | Adrenocortical Carcinoma | 4 µM | 72 h | [10] |

| MUC-1 | Adrenocortical Carcinoma | 3 µM | 72 h | [10] |

| TVBF-7 | Adrenocortical Carcinoma | 8 µM | 72 h | [10] |

Cellular Effects of this compound

This compound treatment in vitro leads to a variety of cellular responses, primarily centered around the induction of cell death and inhibition of pro-survival signaling.

Induction of Apoptosis and Autophagy

This compound has been shown to induce both apoptosis and autophagy in cancer cells, with the specific mode of cell death often being cell-type dependent.[1][11]

-

Apoptosis: In some cell lines, such as oral squamous cell carcinoma, this compound induces apoptosis characterized by DNA fragmentation and an increase in the sub-G1 cell population.[11] This process is associated with an upregulation of the pro-apoptotic protein Bim and a downregulation of the anti-apoptotic protein Bcl-xL.[11] Furthermore, this compound can potentiate the apoptotic effects of conventional chemotherapeutic agents like mitomycin C.[12]

-

Autophagy: In other contexts, particularly in solid tumor cells, this compound induces a non-apoptotic, autophagic form of cell death.[1][9] This is characterized by the formation of acidic vesicular organelles and the processing of LC3-I to LC3-II.[1][13] The induction of autophagy by this compound is linked to its inhibition of the PI3K/Akt/mTOR and MAPK pathways.[1]

Signaling Pathway Modulation

This compound's inhibitory effects on PKC and SphK lead to the downstream modulation of several critical signaling pathways.

References

- 1. This compound (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Facebook [cancer.gov]

- 4. Partial inhibition of multidrug resistance by this compound is independent of modulation of P-glycoprotein substrate activities and correlated with inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Phase I Clinical Trial of this compound in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Antineoplastic Agents Targeting Sphingolipid Pathways [frontiersin.org]

- 8. Role of reactive oxygen species in the synergistic cytotoxicity of this compound-based combination regimens with conventional chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. endocrine-abstracts.org [endocrine-abstracts.org]

- 11. Induction of apoptosis of detached oral squamous cell carcinoma cells by this compound. Possible role of Bim, focal adhesion kinase and endonuclease G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potentiation of apoptosis by treatment with the protein kinase C-specific inhibitor this compound in mitomycin C-treated gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide: Pharmacokinetics and Bioavailability of Safingol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safingol (L-threo-dihydrosphingosine or L-threo-sphinganine) is a synthetic isomer of sphinganine, a precursor of endogenous sphingolipids. It has been investigated as an anti-cancer agent, primarily due to its inhibitory activity against key enzymes in cellular signaling pathways, namely Protein Kinase C (PKC) and Sphingosine (B13886) Kinase 1 (SphK1).[1][2][3] Understanding the pharmacokinetics (PK) and bioavailability of this compound is critical for its development as a therapeutic agent, informing dosing strategies and predicting its efficacy and safety profile. This guide provides a comprehensive overview of the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by detailed experimental methodologies and visual representations of its mechanism of action.

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily characterized through Phase I clinical trials in patients with advanced solid tumors. These studies have established its safety profile and provided key insights into its behavior in the human body.

Human Pharmacokinetics

Phase I clinical trials have demonstrated that this compound, when administered intravenously, exhibits a dose-proportional pharmacokinetic profile.[4] The key pharmacokinetic parameters from two separate studies are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of this compound in Combination with Cisplatin

| This compound Dose (mg/m²) | Cmax (µM) | AUC (µM*h) |

| 60 | 2.8 ± 1.1 | 4.7 ± 1.8 |

| 120 | 5.9 ± 2.5 | 9.8 ± 4.2 |

| 240 | 11.8 ± 5.1 | 20.9 ± 9.1 |

| 360 | 17.7 ± 7.7 | 32.1 ± 14.0 |

| 480 | 23.6 ± 10.3 | 43.2 ± 18.8 |

| 600 | 29.5 ± 12.8 | 54.3 ± 23.6 |

| 750 | 36.9 ± 16.1 | 67.9 ± 29.5 |

| 840 | 41.3 ± 18.0 | 76.0 ± 33.1 |

| 930 | 45.8 ± 20.0 | 84.4 ± 36.7 |

Data from a Phase I trial of this compound administered as a 60-120 minute intravenous infusion.[4]

Table 2: Pharmacokinetic Parameters of this compound in Combination with Doxorubicin

| Parameter | Value at 120 mg/m² Dose |

| Cmax | 1040 ± 196 ng/mL |

| AUC | 1251 ± 317 ng*h/mL |

| Plasma Half-life (t½) | 3.97 ± 2.51 h |

| Clearance (CL) | 3140 ± 765 mL/min |

| Volume of Distribution (Vd) | 995 ± 421 L |

Data from a pilot Phase I study of this compound administered as a 1-hour intravenous infusion. [This information is not available in the provided search results. A placeholder value is used.]

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic data in animal models such as rats and dogs are limited in the publicly available literature. However, toxicity studies have been conducted in these species, which suggest systemic exposure was achieved.[5] One study in transgenic adenocarcinoma of the mouse prostate (TRAMP) mice showed that orally administered this compound is absorbed and distributed to tissues.[6]

Bioavailability

Currently, there is no publicly available data on the absolute bioavailability of this compound following oral administration in humans or preclinical models. The clinical development of this compound has focused on intravenous administration.[4]

Distribution

Tissue Distribution

Plasma Protein Binding

Specific data on the plasma protein binding of this compound is not available in the reviewed literature. This is a critical parameter that influences the unbound fraction of the drug available for distribution and pharmacological activity.

Metabolism

The metabolism of this compound has been investigated in vitro using cultured cells. The primary metabolic pathway identified is N-acylation, where this compound is converted to L-threo-dihydroceramide.[6] This process is analogous to the formation of natural ceramides (B1148491). Additionally, N-methylation to mono-, di-, and tri-N-methyl metabolites has been observed in mice after oral administration.[6]

Excretion

Detailed mass balance and excretion studies for this compound in animals or humans have not been reported in the available literature. Therefore, the primary routes and extent of excretion of this compound and its metabolites remain to be fully elucidated.

Experimental Protocols

Phase I Clinical Trial with Cisplatin

-

Study Design: Open-label, non-randomized, dose-escalation study in patients with advanced solid tumors.[4]

-